molecular formula C18H16N2S B387572 (1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE

(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE

Cat. No.: B387572
M. Wt: 292.4g/mol
InChI Key: MGGJLFOEKMSGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a thienyl group through a methylene bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation reaction between 4-anilinobenzaldehyde and 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or thienyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

(1E)-N1-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can be compared with other aniline derivatives and thienyl-containing compounds. Similar compounds include:

    N-(4-anilinophenyl)-N-[(2-thienyl)methylene]amine: Lacks the methyl group on the thienyl ring.

    N-(4-anilinophenyl)-N-[(3-methyl-2-furyl)methylene]amine: Contains a furan ring instead of a thienyl ring.

    N-(4-anilinophenyl)-N-[(3-methyl-2-pyridyl)methylene]amine: Contains a pyridine ring instead of a thienyl ring.

Properties

Molecular Formula

C18H16N2S

Molecular Weight

292.4g/mol

IUPAC Name

4-[(3-methylthiophen-2-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C18H16N2S/c1-14-11-12-21-18(14)13-19-15-7-9-17(10-8-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3

InChI Key

MGGJLFOEKMSGDQ-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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